molecular formula C20H15F3N4O3S B12162150 2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide

2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B12162150
M. Wt: 448.4 g/mol
InChI Key: LGHJYRHZFDWANT-UHFFFAOYSA-N
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Description

2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide is a complex organic compound that features both indole and benzo[d]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzo[d]thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acetic anhydride, trifluoromethoxybenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It could be used in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action for 2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetonitrile: Known for its fluorescence properties.

    4,5-diphenyl-1H-imidazole: Used in the synthesis of various organic compounds.

    Indole-3-acetic acid: A well-known plant hormone.

Uniqueness

What sets 2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H15F3N4O3S

Molecular Weight

448.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide

InChI

InChI=1S/C20H15F3N4O3S/c1-11(28)24-14-3-2-4-16-13(14)7-8-27(16)10-18(29)26-19-25-15-6-5-12(9-17(15)31-19)30-20(21,22)23/h2-9H,10H2,1H3,(H,24,28)(H,25,26,29)

InChI Key

LGHJYRHZFDWANT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F

Origin of Product

United States

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